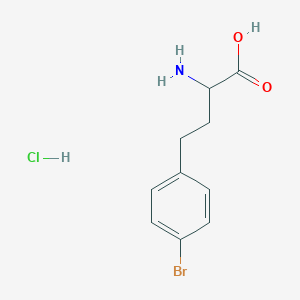

2-Amino-4-(4-bromophenyl)butanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4-(4-bromophenyl)butanoic acid;hydrochloride is a chemical compound with the molecular formula C10H12BrNO2 It is a derivative of phenylalanine, an amino acid, and features a bromine atom attached to the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromophenyl)butanoic acid typically involves the bromination of phenylalanine derivatives. One common method starts with N-Boc-glutamic acid tert-butyl ester, which undergoes a series of reactions including radical decarboxylation to introduce the bromine atom .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of protective groups, such as tert-butyl esters, is crucial to prevent unwanted side reactions and racemization .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-(4-bromophenyl)butanoic acid undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by different nucleophiles such as nitrogen, oxygen, and sulfur nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nitrogen, oxygen, and sulfur nucleophiles.

Oxidation and Reduction:

Major Products Formed

The major products formed from nucleophilic substitution reactions include various substituted amino acids and peptidomimetics .

Applications De Recherche Scientifique

Pharmaceutical Development

2-Amino-4-(4-bromophenyl)butanoic acid; hydrochloride is explored for its potential as a pharmaceutical intermediate. Its structural features allow it to mimic natural amino acids, making it suitable for drug design targeting specific biological pathways.

Biological Research

The compound is used in studies involving protein interactions and enzyme mechanisms. Its ability to influence neurotransmitter systems positions it as a candidate for research into neurological disorders and pain management therapies.

Chemical Synthesis

This compound serves as a versatile reagent for synthesizing non-natural amino acids and peptidomimetics, which are crucial in developing new therapeutic agents.

Case Study 1: Neuropathic Pain Research

Research has shown that derivatives similar to 2-Amino-4-(4-bromophenyl)butanoic acid can act as inhibitors of GABA transporters (mGAT1 and mGAT4). These compounds were evaluated for their ability to reduce GABA uptake, demonstrating potential in treating neuropathic pain by restoring inhibitory neurotransmission balance .

Case Study 2: Anticancer Activity

Compounds with structural similarities have exhibited anticancer properties by inducing apoptosis in cancer cells. For instance, a related compound demonstrated significant inhibitory effects on breast cancer cell lines with IC50 values as low as 0.05 μM.

Mécanisme D'action

The mechanism of action of 2-Amino-4-(4-bromophenyl)butanoic acid involves its interaction with biological molecules, particularly proteins and enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways are still under investigation, but its structural similarity to natural amino acids suggests it may interact with similar biological targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

2-Amino-4-(4-bromophenyl)butanoic acid is unique due to the presence of both an amino group and a bromine-substituted phenyl ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in synthetic chemistry and biological research .

Activité Biologique

2-Amino-4-(4-bromophenyl)butanoic acid; hydrochloride, also known as a derivative of phenylbutanoic acid, has gained attention in the field of medicinal chemistry for its potential biological activities. This compound is characterized by its bromophenyl group, which contributes to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of 2-Amino-4-(4-bromophenyl)butanoic acid; hydrochloride can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-Amino-4-(4-bromophenyl)butanoic acid exhibit significant antimicrobial properties. The presence of the bromine atom on the phenyl ring enhances the compound's ability to inhibit bacterial growth.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Target Organisms |

|---|---|---|

| 2-Amino-4-(4-bromophenyl)butanoic acid | 46.9 | E. coli (Gram-negative) |

| 3-(4-bromophenyl)butanoic acid | 93.7 | Staphylococcus aureus (Gram-positive) |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | 50.0 | Candida albicans (fungal) |

The Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial and antifungal activities, suggesting that modifications in the phenyl ring can lead to enhanced efficacy against various pathogens .

Anticancer Activity

The anticancer potential of 2-Amino-4-(4-bromophenyl)butanoic acid has also been explored. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma cells (MCF7).

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 2-Amino-4-(4-bromophenyl)butanoic acid | <10 | Induction of apoptosis |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | <5 | Inhibition of cell cycle |

| Other derivatives | >20 | Various mechanisms |

The IC50 values indicate that certain derivatives exhibit strong anticancer activity, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

Research Findings and Case Studies

A study involving molecular docking simulations revealed that the binding affinity of 2-Amino-4-(4-bromophenyl)butanoic acid to specific receptors is significantly influenced by the bromine substituent. The docking studies indicated favorable interactions with targets involved in cancer progression and microbial resistance .

Case Study: Anticancer Screening

In a recent anticancer screening, a series of compounds derived from 2-Amino-4-(4-bromophenyl)butanoic acid were evaluated for their cytotoxic effects on MCF7 cells using the Sulforhodamine B (SRB) assay. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their counterparts .

Propriétés

IUPAC Name |

2-amino-4-(4-bromophenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14;/h1-2,4-5,9H,3,6,12H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUYZTPCSCJSFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.